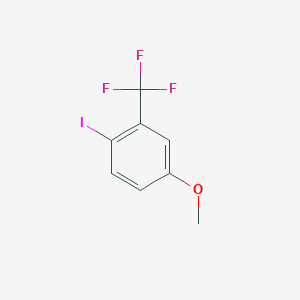
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO It is a halogenated aromatic compound characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene typically involves halogenation and substitution reactions. One common method is the iodination of 4-methoxy-2-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the trifluoromethyl group to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of pharmaceuticals and agrochemicals. Its halogenated structure may enhance the biological activity and stability of these compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties can improve performance and durability
Mécanisme D'action
The mechanism of action of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparaison Avec Des Composés Similaires
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which may enhance its electron-withdrawing properties and reactivity in certain reactions.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: The substitution of a fluorine atom for the methoxy group can change the compound’s physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and resulting reactivity.
Propriétés
Formule moléculaire |
C8H6F3IO |
|---|---|
Poids moléculaire |
302.03 g/mol |
Nom IUPAC |
1-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3IO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3 |
Clé InChI |
WJYFQGLNGVVNIS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


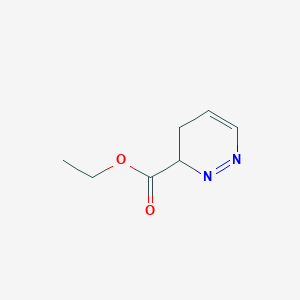

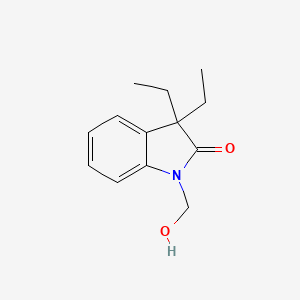

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
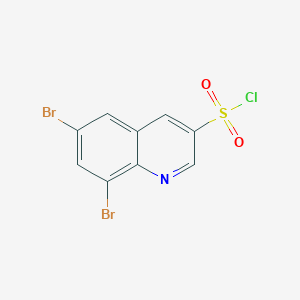
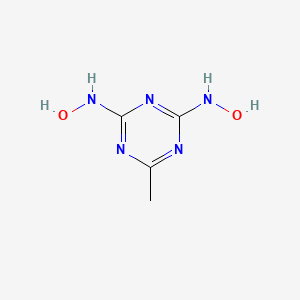
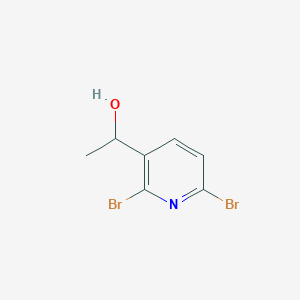
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
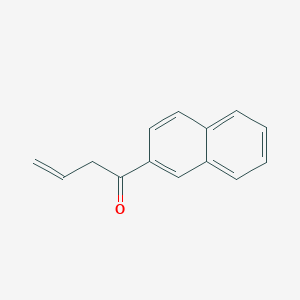
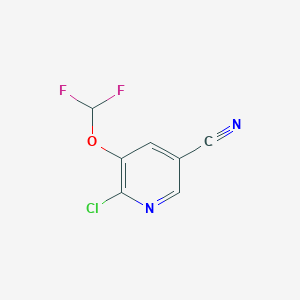
![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

